![molecular formula C22H18F3NO2 B2786017 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1351594-84-7](/img/structure/B2786017.png)
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound. It contains a carboxamide group (-CONH2), a trifluoromethyl group (-CF3), and a biphenyl group (two benzene rings connected by a single bond). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the carboxamide group and the introduction of the trifluoromethyl group. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxamide, trifluoromethyl, and biphenyl groups would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by the functional groups present in its structure. For example, the carboxamide group could participate in condensation reactions, while the trifluoromethyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by the functional groups present in its structure .科学研究应用
Anti-Cancer Activity
The trifluoromethyl functional group in this compound has been found to enhance the anti-cancer activity of isoxazole-based molecules . In a study, a series of fully-substituted 4-(trifluoromethyl)isoxazoles were synthesized and evaluated for their anti-cancer activities against MCF-7, 4T1 and PC-3 cell lines . The compound 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole 2g exhibited the best anti-cancer activity against the human breast cancer cell-lines (MCF-7), being almost 8 times more active compared to its non-trifluoromethylated analogue .
Synthesis of 4-(Trifluoromethyl)Isoxazoles
The compound has been used in the synthesis of 4-(trifluoromethyl)isoxazoles . These molecules were synthesized with moderate to good yield (40–70%) through a metal-free, cascade regio- and stereoselective trifluormethyloximation, cyclization, and elimination reaction with readily available chalcones (α,β-unsaturated ketones) using CF3SO2Na as the trifluoromethyl source .
Indicator for Chirality of Helical Silica Nanotubes
4,4’-Bis(triethoxysilyl)-1,1’-biphenyl, a compound related to the one , can be used as an indicator to determine the chirality of helical silica nanotubes .
Precursor for Biphenyl-Bridged Alkoxysilane-Based Crosslinked Polyalkoxysilane
This compound can also be utilized as a precursor to prepare biphenyl-bridged alkoxysilane-based crosslinked polyalkoxysilane by condensation with linear aliphatic diols .
Precursor for Biphenylene-Bridged Silsesquioxane Thin Films
It can be used in the preparation of biphenylene-bridged silsesquioxane thin films by the sol-gel method .
Silicon-Based Nucleophile for Pd-Catalyzed Cross-Coupling Reactions
The compound has been shown to be reactive in Pd-catalyzed cross-coupling reactions, acting as a silicon-based nucleophile .
作用机制
Target of Action
It is known that compounds with similar structures are often used in suzuki–miyaura (sm) cross-coupling reactions . This suggests that the compound might interact with palladium catalysts and organoboron reagents, which are common targets in SM reactions .
Mode of Action
The compound likely participates in SM cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in SM cross-coupling reactions . These reactions conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in these pathways could have downstream effects on the synthesis of various organic compounds.
Pharmacokinetics
It is known that the compound’s structure includes a trifluoromethyl group, which is often associated with increased stability, lipophilicity, and bioavailability in pharmaceutical compounds .
Result of Action
The result of the compound’s action is likely the formation of new carbon–carbon bonds through SM cross-coupling reactions . This can lead to the synthesis of various organic compounds, which could have numerous applications in fields such as medicinal chemistry and material science.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, SM cross-coupling reactions are known to be exceptionally mild and functional group tolerant . This suggests that the compound could remain stable and effective under a wide range of conditions.
安全和危害
未来方向
属性
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO2/c23-22(24,25)19-12-10-17(11-13-19)20(27)14-26-21(28)18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-13,20,27H,14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGCNDHBIRSKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

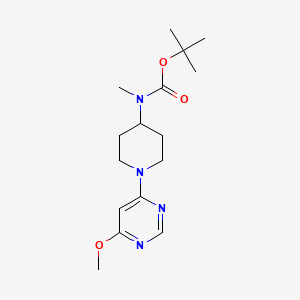
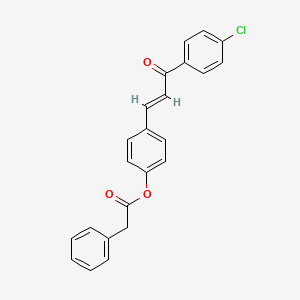

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-ylsulfonyl)phenyl]prop-2-enoate](/img/structure/B2785942.png)


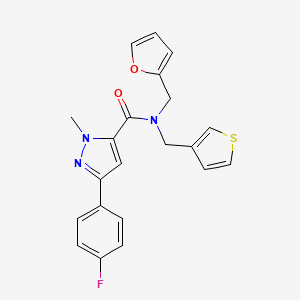
![N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2785947.png)
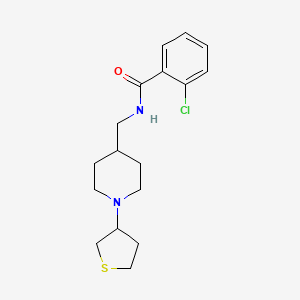
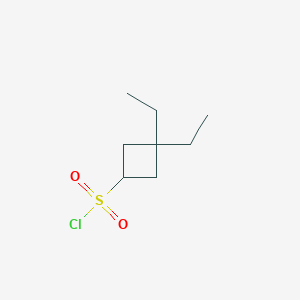
![N-(4-acetamidophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2785950.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2785952.png)

![N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2785955.png)